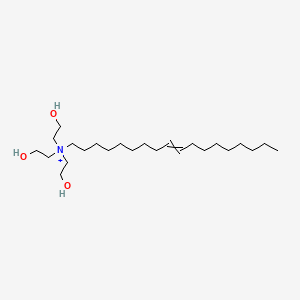
N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium is a chemical compound with the molecular formula C22H45NO3. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and hydrophilic head, making it effective in reducing surface tension in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium typically involves the reaction of octadec-9-en-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Octadec-9-en-1-amine with Ethylene Oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, resulting in the formation of the tris(2-hydroxyethyl) derivative.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications.
Scientific Research Applications
N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies for cell membrane studies due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: The compound is used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium involves its ability to interact with both hydrophobic and hydrophilic environments. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with polar substances, reducing surface tension and stabilizing emulsions. This dual interaction is crucial for its effectiveness as a surfactant.
Comparison with Similar Compounds
Similar Compounds
2,2’- (octadec-9-enylimino)bisethanol: Similar in structure but with different functional groups.
N,N-bis(2-hydroxyethyl)oleamide: Another surfactant with a similar hydrophobic tail but different head group.
Uniqueness
N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium is unique due to its specific combination of hydrophobic and hydrophilic properties, making it highly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds.
Properties
CAS No. |
155105-66-1 |
|---|---|
Molecular Formula |
C24H50NO3+ |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
tris(2-hydroxyethyl)-octadec-9-enylazanium |
InChI |
InChI=1S/C24H50NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-22-26,20-23-27)21-24-28/h9-10,26-28H,2-8,11-24H2,1H3/q+1 |
InChI Key |
ZKOJBSFUYWVFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](CCO)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















